molecular formula C12H17NO2 B12080225 2-Methoxy-4-(tetrahydro-2h-pyran-4-yl)aniline

2-Methoxy-4-(tetrahydro-2h-pyran-4-yl)aniline

Cat. No.: B12080225
M. Wt: 207.27 g/mol
InChI Key: HAGZEOAQPAPLMN-UHFFFAOYSA-N
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Description

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features a methoxy group and a tetrahydropyran ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of 2-methoxyaniline with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated anilines or other substituted derivatives.

Scientific Research Applications

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and tetrahydropyran ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxytetrahydropyran: Similar in structure but lacks the aniline moiety.

    Tetrahydro-2H-pyran-4-ylmethanol: Contains a hydroxyl group instead of an aniline moiety.

    4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline: Similar structure with a different substitution pattern on the pyran ring.

Uniqueness

2-Methoxy-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to the presence of both a methoxy group and a tetrahydropyran ring attached to an aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-4-(oxan-4-yl)aniline

InChI

InChI=1S/C12H17NO2/c1-14-12-8-10(2-3-11(12)13)9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3

InChI Key

HAGZEOAQPAPLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCOCC2)N

Origin of Product

United States

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